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Target

Affinity/Potency

Experimental System

Citation

Human DHODH

Nurrl LBD

Nurrl (Cellular)

Farnesoid X
Receptor (FXR)

2.6x more potent than
teriflunomide [1]

Sub-micromolar binding
affinity [2]

EC50 = 0.4 pM; 310%
activation [2]

Identified as a novel
modulator [3]

In vitro enzyme inhibition [1]

Direct binding assays [2]

Cellular reporter gene assay [2]

Biochemical and crystallographic
analysis [3]

Molecular Mechanisms of Action

[1]

[2]

[2]

[3]

Vidofludimus exerts its effects through at least two distinct nuclear receptor targets, with well-characterized

mechanisms for Nurrl.

Nurrl Agonism and Activation Mechanism

Nurrl is a transcription factor with a constitutive active conformation and a canonical ligand-binding pocket

that is blocked [2]. Vidofludimus acts as a synthetic, non-covalent agonist by binding to an allosteric
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surface pocket on the Nurrl ligand-binding domain (LBD), lined by helices 1, 5, 7, and 8 [2]. This binding

triggers two key molecular events that activate the receptor:

e Dimer Dissociation: Vidofludimus strongly destabilizes Nurrl homodimers and, to a lesser extent,
Nurrl-RXR heterodimers. This dissociation is a primary mechanism for its agonistic activity [2].

e Coregulator Displacement: The ligand binding causes the release of various corepressors (NCOR1,
SMRT, PIASy) and coactivators (NRIP, NCoA6) from the Nurrl LBD, shifting the receptor's function

towards activation [2].

The following diagram illustrates this multi-step activation pathway:
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Vidofludimus activates Nurr1 via allosteric binding, inducing dimer dissociation and coregulator release.
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DHODH Inhibition

As a DHODH inhibitor, videfludimus targets activated lymphocytes, which rely on the de novo pyrimidine
synthesis pathway for proliferation. It blocks the enzyme dihydroorotate dehydrogenase, leading to a
metabolic stress signal that ultimately results in the reduction of pro-inflammatory cytokine release (e.g.,

IL-17, IFN-y) and, with prolonged inhibition, induction of apoptosis [4] [5].

Detailed Experimental Protocols

The key findings on vidofludimus's binding are supported by robust experimental methodologies.

Profiling Nurrl-Coregulator Interactions (HTRF Assay)

This protocol characterized how vidofludimus affects Nurr's interaction with coregulator proteins [2].

e Core Concept: A Homogeneous Time-Resolved Fluorescence (HTRF) energy transfer assay was
used.
e Procedure:

o Labeling: The purified Nurrl LBD was labeled with a Th3+-cryptate donor fluorophore. Various
coregulator peptides (e.g., NCOR1, SMRT, NRIP) were labeled with a fluorescein acceptor
fluorophore.

o Incubation: The labeled Nurrl LBD was incubated with the labeled coregulator peptides in the
presence and absence of vidofludimus.

o Measurement & Analysis: The fluorescence energy transfer (FRET) signal was measured. A
decrease in the FRET signal upon addition of vidofludimus indicated the displacement of the
coregulator peptide from the Nurrl LBD.

Evaluating Nurrl Dimerization (HTRF & ITC)

These orthogonal methods were used to study the ligand-induced destabilization of Nurrl dimers [2].

e HTRF-based Dimerization Assay:
o Labeling: One Nurrl LBD was labeled with a Tb3+-cryptate donor, and another Nurrl (or
RXRa) LBD was labeled with an sGFP acceptor.
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o Interaction Measurement: The two labeled proteins were mixed, and the FRET signal,
indicative of dimer formation, was monitored.

o Ligand Effect: The addition of vidofludimus caused a strong reduction in the FRET signal,
demonstrating dimer dissociation.

¢ Isothermal Titration Calorimetry (ITC):

o Titration: A solution of Nurrl LBD was titrated into a cell containing either buffer alone (for
homodimer studies) or a solution of RXRa LBD (for heterodimer studies).

o Heat Measurement: ITC directly measured the heat released or absorbed during the binding
(dimerization) event.

o Affinity Calculation: The data was fitted to a model to calculate the binding affinity (Kd).
Titrations performed in the presence of vidofludimus showed a marked reduction in binding
affinity, confirming dimer destabilization.

Mapping the Binding Epitope on Nurrl (Mutagenesis)

This approach helped identify the specific protein region where videfludimus binds [2].

e Procedure:

o Hypothesis & Alignment: Based on structural alignment with the related receptor Nur77, four
potential binding regions on Nurrl were proposed.

o Mutant Generation: Ten different point mutations were introduced into the Nurrl LBD at these
sites (e.g., H372A, I500F, Q571W) using site-directed mutagenesis.

o Functional Screening: The mutant receptors were tested in a Gal4-Nurrl hybrid system with a
luciferase reporter gene. The activity of vidofludimus on each mutant was compared to its
effect on the wild-type receptor.

o Result: While all mutants remained activatable by vidofludimus, changes in potency (EC50)
for certain mutants (e.g., Q571W, I506F) provided evidence that the binding site is an allosteric
pocket involving helices 1, 5, 7, and 8.

Conclusion and Drug Development Context

Vidofludimus is a multi-targeting agent whose binding profile underpins its development for various
diseases. Its high-affinity inhibition of DHODH supports its use as an immunomodulator in relapsing-
remitting multiple sclerosis and inflammatory bowel disease [1] [4]. Simultaneously, its newly

characterized agonism of Nurrl provides a non-covalent, neuroprotective mechanism with potential for

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12095788/
https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S2211034820302054
https://pmc.ncbi.nlm.nih.gov/articles/PMC6890621/
https://www.smolecule.com/products/s548869?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Parkinson's and Alzheimer's disease [2]. The discovery of its allosteric binding site on Nurrl has already

enabled the structure-guided design of a more potent Nurrl agonist [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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